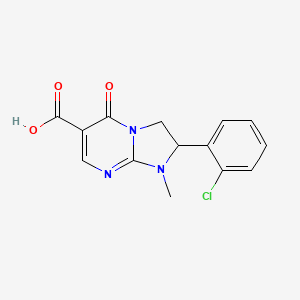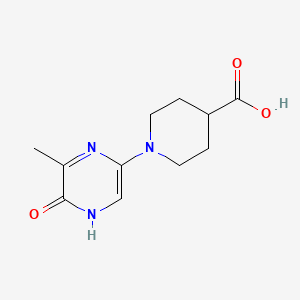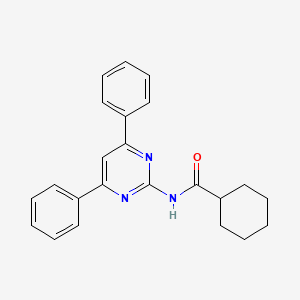![molecular formula C16H11NS B12918910 9-[(Prop-2-yn-1-yl)sulfanyl]acridine CAS No. 112664-87-6](/img/structure/B12918910.png)
9-[(Prop-2-yn-1-yl)sulfanyl]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Prop-2-yn-1-ylthio)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique semi-planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Vorbereitungsmethoden
The synthesis of 9-(Prop-2-yn-1-ylthio)acridine typically involves the condensation of appropriate acridine derivatives with propargylamine. One common method includes the reaction of acridine-9-carboxylic acid with propargylamine in the presence of coupling agents like HOBt and EDCI in dry acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
9-(Prop-2-yn-1-ylthio)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
9-(Prop-2-yn-1-ylthio)acridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-(Prop-2-yn-1-ylthio)acridine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase and telomerase . This disruption can lead to the inhibition of cancer cell proliferation and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
9-(Prop-2-yn-1-ylthio)acridine can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its DNA intercalating properties and use as an antimicrobial agent.
Amsacrine (m-AMSA): A clinically used anticancer drug that also intercalates with DNA and inhibits topoisomerase.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer activity.
The uniqueness of 9-(Prop-2-yn-1-ylthio)acridine lies in its specific substituent, the prop-2-yn-1-ylthio group, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
112664-87-6 |
|---|---|
Molekularformel |
C16H11NS |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
9-prop-2-ynylsulfanylacridine |
InChI |
InChI=1S/C16H11NS/c1-2-11-18-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2 |
InChI-Schlüssel |
OHQABHFWCZYZRA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCSC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

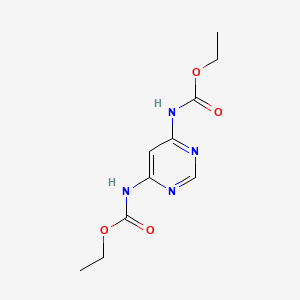
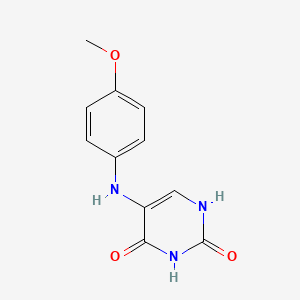
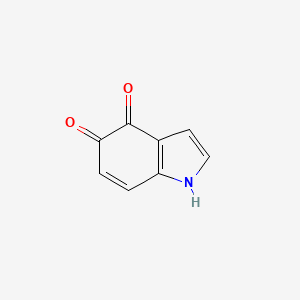
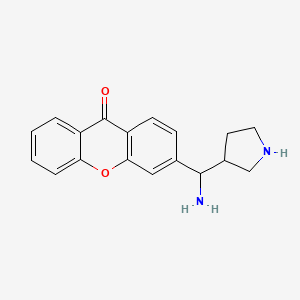

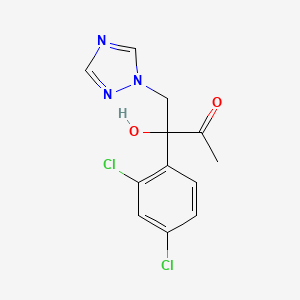
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
